Cas no 2680648-68-2 (tert-butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate)

Technical Introduction: tert-Butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring both amino and hydroxymethyl functional groups. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, making it suitable for peptide synthesis and medicinal chemistry applications. Its rigid cyclobutane scaffold offers conformational constraint, which can improve binding affinity and selectivity in drug design. The compound’s stereochemistry (1s,3s) ensures precise spatial orientation, critical for asymmetric synthesis. The hydroxymethyl group provides a handle for further functionalization, while the Boc group allows for controlled deprotection under mild conditions. This combination of features makes it a valuable intermediate in the development of bioactive molecules and pharmaceutical agents.
tert-butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate structure
2680648-68-2 structure
Product Name:tert-butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
CAS No:2680648-68-2
MF:C10H19NO3
MW:201.262763261795
CID:5647340
PubChem ID:165738303
Update Time:2025-10-29

tert-butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
    • tert-butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
    • EN300-28272435
    • 2680648-68-2
    • EN300-1673244
    • 2287279-56-3
    • Inchi: 1S/C10H19NO3/c1-9(2,3)14-8(13)10(11)4-7(5-10)6-12/h7,12H,4-6,11H2,1-3H3
    • InChI Key: UDPOTROMZXKJLV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1(CC(CO)C1)N)=O

Computed Properties

  • Exact Mass: 201.13649347g/mol
  • Monoisotopic Mass: 201.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 72.6Ų

tert-butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate Pricemore >>

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Additional information on tert-butyl (1s,3s)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate

CAS No. 2680648-68-2: tert-butyl (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate – A Promising Scaffold for Pharmaceutical Innovation

tert-butyl (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate, identified by its unique CAS No. 2680648-68-2, represents a critical intermediate in the development of novel therapeutic agents. This compound features a cyclobutane ring fused with an amino group and a hydroxymethyl substituent, creating a complex molecular framework with potential applications in drug discovery. The stereochemical configuration (1S,3S) of the molecule is particularly significant, as it may influence biological activity and pharmacokinetic properties. Recent studies have highlighted the relevance of such stereocontrolled scaffolds in targeting specific enzymatic pathways, underscoring the importance of precise structural design in pharmaceutical research.

The tert-butyl group in this molecule provides steric protection, enhancing the compound's stability during synthetic processes. This functional group is commonly used in organic synthesis to control reactivity and prevent unwanted side reactions. The hydroxymethyl substituent, on the other hand, introduces hydrophilicity and may facilitate interactions with biological targets such as enzymes or receptors. The combination of these substituents creates a molecule with a unique balance of hydrophobic and hydrophilic properties, which is critical for optimizing drug solubility and bioavailability.

Recent advancements in computational chemistry have enabled researchers to model the interactions of tert-butyl (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate with potential target proteins. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this scaffold could selectively bind to a family of G-protein-coupled receptors (GPCRs) involved in neurodegenerative disorders. The stereochemistry of the molecule was found to play a pivotal role in achieving high-affinity binding, suggesting its potential as a lead compound for the development of neuroprotective agents.

Moreover, the CAS No. 2680648-68-2 compound has shown promise in modulating kinase activity, a key mechanism in cancer therapy. A 2024 preclinical study in Cell Chemical Biology reported that this molecule could inhibit the activity of a specific kinase enzyme implicated in tumor progression. The study emphasized the importance of stereochemical control in achieving selective inhibition, as racemic mixtures of similar compounds failed to demonstrate comparable efficacy. This finding highlights the value of chiral synthesis in drug development, where the 1S,3S configuration may confer unique pharmacological advantages.

From a synthetic perspective, the preparation of tert-butyl (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate involves multi-step organic reactions, often requiring advanced catalytic methodologies. A 2023 paper in Organic Letters described a novel asymmetric synthesis strategy that utilized chiral auxiliaries to achieve the desired stereochemistry. This approach not only improved the yield but also reduced the number of purification steps, making the process more efficient for large-scale production. Such advancements in synthetic chemistry are crucial for translating laboratory discoveries into viable pharmaceutical products.

In the context of drug delivery, the hydroxymethyl group may enable the molecule to form hydrogen bonds with biological membranes, potentially enhancing its permeability across cell barriers. This property is particularly valuable for drugs targeting intracellular pathways, where efficient cellular uptake is essential for therapeutic efficacy. The tert-butyl group, by contrast, may act as a protective moiety, preventing premature degradation of the compound in the gastrointestinal tract. These dual functionalities make the molecule a versatile building block for drug design.

Recent trends in pharmaceutical research emphasize the importance of sustainable synthesis methods, and the CAS No. 2680648-68-2 compound is no exception. A 2024 review in Green Chemistry highlighted the potential of using biocatalysts to synthesize chiral intermediates like this one. Enzymatic catalysis offers a greener alternative to traditional chemical methods, reducing the use of toxic reagents and minimizing environmental impact. This aligns with the growing demand for eco-friendly drug manufacturing processes, which is becoming a key consideration in the pharmaceutical industry.

Looking ahead, the 1S,3S configuration of tert-butyl (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate may also be explored for its role in modulating immune responses. Preliminary studies suggest that this scaffold could interact with T-cell receptors, potentially offering new avenues for immunotherapeutic applications. The precise mechanism of action, however, requires further investigation to validate its therapeutic potential in clinical settings.

In conclusion, tert-butyl (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS No. 2680648-68-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with recent breakthroughs in synthetic methodologies and biological activity, position it as a promising candidate for the development of novel therapeutics. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most challenging medical conditions of our time.

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